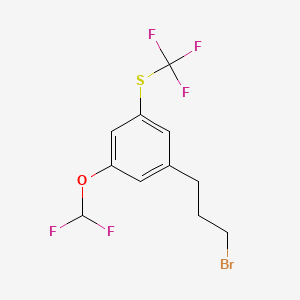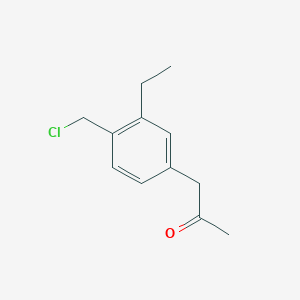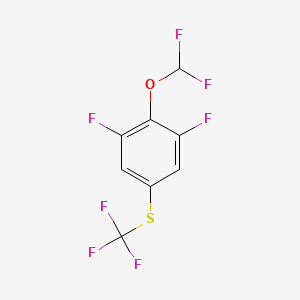
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and trifluoromethyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the propanone structure. The amino group can be introduced through nucleophilic substitution reactions, while the trifluoromethyl group is often added using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.
科学研究应用
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-fluoropropan-1-one: Contains a fluorine atom in place of bromine.
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-iodopropan-1-one: Iodine atom replaces bromine.
Uniqueness
The presence of the bromine atom in 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one imparts unique reactivity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and interaction with biological targets .
属性
分子式 |
C10H9BrF3NO |
|---|---|
分子量 |
296.08 g/mol |
IUPAC 名称 |
1-[5-amino-2-(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(11)9(16)7-4-6(15)2-3-8(7)10(12,13)14/h2-5H,15H2,1H3 |
InChI 键 |
LVXZLFUXTPDUTI-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)



![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
